

Application Notes and Protocols for 8-Bromo-5-methoxyquinolin-4-ol

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Compound of Interest

Compound Name: 8-Bromo-5-methoxyquinolin-4-ol

Cat. No.: B596888

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Introduction

8-Bromo-5-methoxyquinolin-4-ol is a quinoline derivative, a class of heterocyclic compounds known for a wide range of biological activities. Quinoline-based compounds have been extensively studied and have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Structurally similar compounds, such as other quinoline derivatives, have been reported to exert their effects by modulating key cellular processes, including cell proliferation and signaling pathways like PI3K/AKT/mTOR.[3]

These application notes provide a comprehensive set of in vitro assay protocols to characterize the biological activity of **8-Bromo-5-methoxyquinolin-4-ol**. The following protocols detail methods to assess its cytotoxicity, potential as a kinase inhibitor, and its impact on a critical cellular signaling pathway.

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4] In metabolically active cells, mitochondrial dehydrogenases reduce the

yellow MTT to a purple formazan product.^{[5][6]} The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.^{[4][7]}

Experimental Protocol: MTT Assay

Materials:

- **8-Bromo-5-methoxyquinolin-4-ol**
- Human cancer cell line (e.g., HCT116, Caco-2)^{[3][8]}
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- MTT solution (5 mg/mL in PBS)^[5]
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)^[7]
- 96-well microplates
- Multi-well spectrophotometer (ELISA reader)

Procedure:

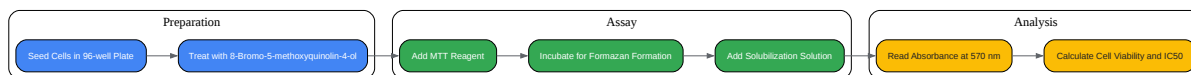
- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well in 100 μ L of complete culture medium.^[7] Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **8-Bromo-5-methoxyquinolin-4-ol** in culture medium. After 24 hours, remove the medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

- **MTT Addition:** After the incubation period, add 10 μL of the 5 mg/mL MTT solution to each well.[\[7\]](#)
- **Formazan Formation:** Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[\[7\]](#) During this time, viable cells will convert the MTT into purple formazan crystals.
- **Solubilization:** Add 100 μL of the solubilization solution to each well.[\[7\]](#)
- **Incubation for Solubilization:** Incubate the plate at 37°C for 4 hours to overnight in the CO₂ incubator to ensure complete solubilization of the formazan crystals.[\[7\]](#) Mix gently by pipetting up and down.
- **Absorbance Measurement:** Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.[\[5\]](#)

Data Presentation: MTT Assay Results

Concentration of 8-Bromo-5-methoxyquinolin-4-ol (μM)	Absorbance (570 nm) (Mean \pm SD)	Cell Viability (%)	IC ₅₀ (μM)
0 (Vehicle Control)	1.25 \pm 0.08	100	rowspan="6"> [Calculated Value]
1	1.15 \pm 0.06	92	
10	0.88 \pm 0.05	70.4	
25	0.63 \pm 0.04	50.4	
50	0.38 \pm 0.03	30.4	
100	0.15 \pm 0.02	12	

Experimental Workflow: MTT Assay



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Caption: Workflow for assessing cell viability using the MTT assay.

In Vitro Kinase Inhibition Assay

Kinase assays are crucial for determining if a compound can inhibit the activity of a specific kinase, which are key regulators of many cellular processes.[9] A common method involves measuring the transfer of a phosphate group from ATP to a substrate.[9] This can be detected using various methods, including radioactivity or fluorescence-based assays.[9][10]

Experimental Protocol: General In Vitro Kinase Assay

Materials:

- **8-Bromo-5-methoxyquinolin-4-ol**
- Recombinant Kinase (e.g., PI3K, AKT, or a panel of kinases)
- Kinase-specific substrate
- Kinase buffer[11]
- ATP (and [γ - 32 P]ATP for radioactive assays)[10]
- Kinase inhibitor (positive control)
- 96-well plates or microcentrifuge tubes
- Method for detection (e.g., scintillation counter, fluorescence plate reader)

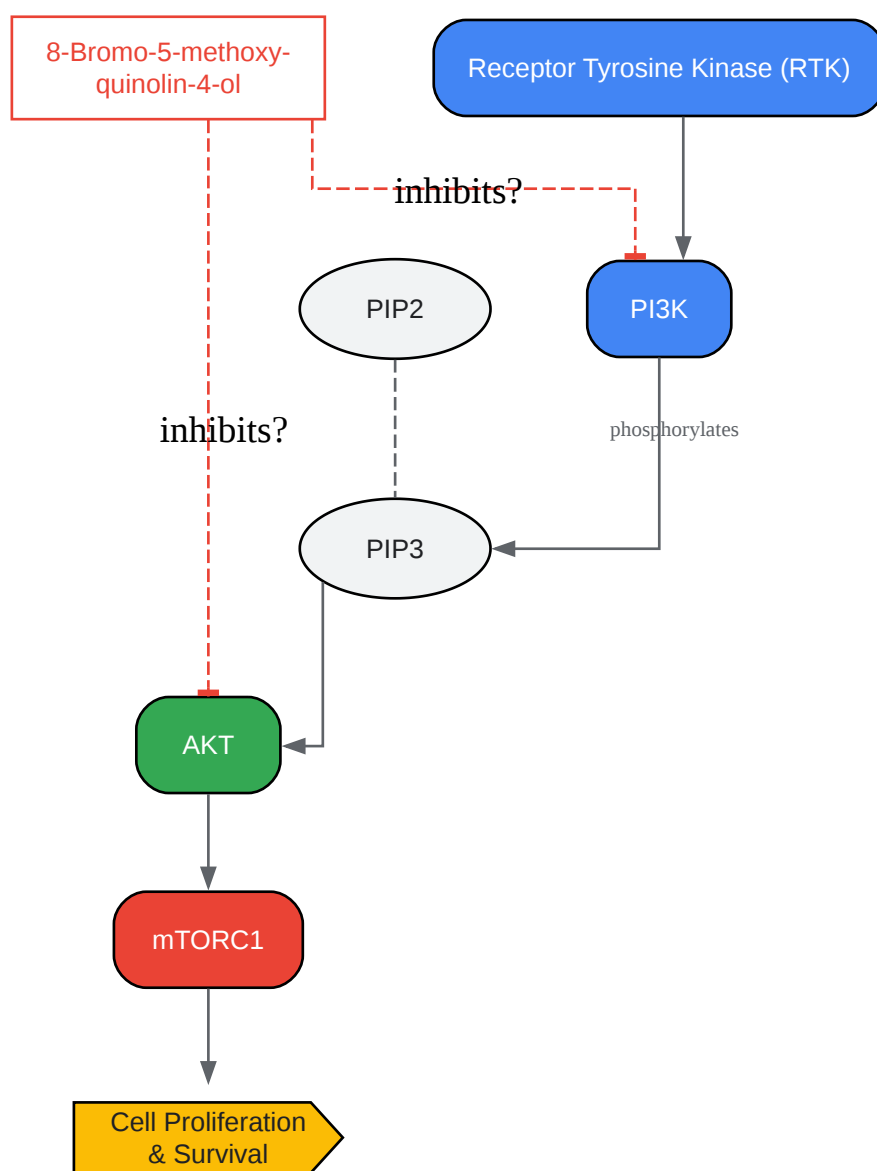
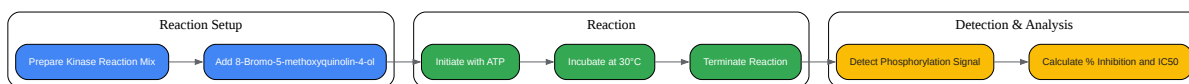
Procedure:

- Prepare Kinase Reaction Mix: In a microcentrifuge tube or well of a 96-well plate, prepare a master mix containing the kinase buffer, the recombinant kinase, and its substrate.[\[11\]](#)
- Add Compound: Add varying concentrations of **8-Bromo-5-methoxyquinolin-4-ol** to the reaction mix. Include a vehicle control and a positive control inhibitor.
- Initiate Kinase Reaction: Start the reaction by adding ATP (and a tracer amount of $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ if using a radioactive assay) to each reaction.[\[11\]](#)
- Incubation: Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).
- Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or loading dye for gel-based assays).[\[11\]](#)
- Detection:
 - Radioactive Assay: Separate the phosphorylated substrate from the unreacted $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ using methods like gel electrophoresis or filtration.[\[10\]](#) Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.[\[10\]](#)
 - Non-Radioactive Assay (e.g., TR-FRET): Follow the kit manufacturer's instructions for adding detection reagents that will generate a signal (e.g., fluorescence) proportional to the amount of phosphorylated substrate.[\[9\]](#)
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC_{50} value.

Data Presentation: Kinase Inhibition Assay Results

Concentration of 8-Bromo-5-methoxyquinolin-4-ol (μM)	Kinase Activity (%) (Mean ± SD)	% Inhibition	IC ₅₀ (μM)
0 (Vehicle Control)	100 ± 5.2	0	rowspan="6">[Calculated Value]
0.1	85.3 ± 4.1	14.7	
1	62.1 ± 3.5	37.9	
10	48.9 ± 2.8	51.1	
50	25.7 ± 2.1	74.3	
100	10.2 ± 1.5	89.8	

Experimental Workflow: In Vitro Kinase Assay



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